4-phenoxybutanenitrile 4-phenoxybutanenitrile
Brand Name: Vulcanchem
CAS No.: 2243-43-8
VCID: VC3876711
InChI: InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
SMILES: C1=CC=C(C=C1)OCCCC#N
Molecular Formula: C10H11NO
Molecular Weight: 161.2 g/mol

4-phenoxybutanenitrile

CAS No.: 2243-43-8

Cat. No.: VC3876711

Molecular Formula: C10H11NO

Molecular Weight: 161.2 g/mol

* For research use only. Not for human or veterinary use.

4-phenoxybutanenitrile - 2243-43-8

Specification

CAS No. 2243-43-8
Molecular Formula C10H11NO
Molecular Weight 161.2 g/mol
IUPAC Name 4-phenoxybutanenitrile
Standard InChI InChI=1S/C10H11NO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,4-5,9H2
Standard InChI Key ZOLWCAUQCGRDGA-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)OCCCC#N
Canonical SMILES C1=CC=C(C=C1)OCCCC#N
Boiling Point 288.0 °C
Melting Point 45.5 °C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

4-Phenoxybutanenitrile consists of a phenyl group linked via an ether oxygen to a four-carbon aliphatic chain terminating in a nitrile moiety. The IUPAC name, 4-phenoxybutanenitrile, reflects this arrangement, while its SMILES notation (C1=CC=C(C=C1)OCCCC#N) confirms the connectivity . The presence of both aromatic (phenoxy) and polar (nitrile) groups imparts dual reactivity, enabling participation in nucleophilic substitutions and cycloadditions .

Spectroscopic and Computational Data

  • NMR: Proton NMR spectra reveal distinct signals for the phenyl ring (δ 6.8–7.5 ppm), methylene groups adjacent to the ether (δ 3.5–4.0 ppm), and nitrile-bearing carbon .

  • IR: Strong absorption at ~2250 cm⁻¹ corresponds to the C≡N stretch, while ether C-O-C vibrations appear near 1250 cm⁻¹ .

  • Mass Spectrometry: The molecular ion peak at m/z 177.20 aligns with the molecular weight, with fragmentation patterns indicating cleavage at the ether and nitrile groups .

Synthesis Methodologies

Catalytic Cyanation

Alternative routes employ ruthenium catalysts to couple phenol with butyric acid and sodium cyanide, though yields are lower (50–60%) . This method is less favored due to handling challenges with cyanide reagents.

Table 1: Synthesis Routes for 4-Phenoxybutanenitrile

MethodReagentsConditionsYield (%)Reference
Nucleophilic SubstitutionPhenol, 4-Bromobutyronitrile, K₂CO₃DMF, 120°C, 12 h70–85
Catalytic CyanationPhenol, NaCN, Ru CatalystAqueous, 80°C50–60

Physicochemical Properties

  • Solubility: Slightly soluble in water (0.1 g/L at 25°C), miscible with ethanol, ethyl acetate, and dichloromethane .

  • Stability: Stable under inert atmospheres but prone to hydrolysis in acidic or basic conditions, yielding 4-phenoxybutanoic acid .

  • Hazard Profile: Classified as a skin and eye irritant (GHS Category 2/2A); requires PPE (gloves, goggles) and ventilation during handling .

Applications in Organic Synthesis

Intermediate for Heterocycles

4-Phenoxybutanenitrile undergoes cyclization to form indole and quinoline derivatives. For example, treatment with KOH in DMSO generates 2-(3-oxoindolin-2-ylidene)acetonitriles, valuable in antimycobacterial drug development .

Cross-Coupling Reactions

The nitrile group participates in palladium-catalyzed couplings, enabling access to biaryl structures. In one study, Suzuki-Miyaura reactions with arylboronic acids yielded 4-phenoxybenzamide derivatives (85–90% yield) .

Catalytic Hydration and Deuteration

Manganese pincer complexes catalyze the hydration of 4-phenoxybutanenitrile to 4-phenoxybutanamide, while deuteration with D₂O introduces deuterium at the α-position (89–98% deuteration) . This is critical for isotopic labeling in pharmacokinetic studies.

Recent Advances and Comparative Analysis

Mechanistic Insights

UV-vis studies reveal that copper initiates radical pathways in 4-phenoxybutanenitrile transformations, enabling C-H functionalization under mild conditions .

Table 2: Functional Analogues of 4-Phenoxybutanenitrile

CompoundKey GroupsReactivity ProfileApplication
4-Oxo-4-phenylbutanenitrileKetone, NitrileCyclization to pyridazinesAnticancer agents
3-Hydroxy-4-phenoxybutanenitrileHydroxyl, NitrileHydrogen-bonding motifsEnzyme inhibition
4-(Trifluoromethyl)phenoxybutanenitrileCF₃, NitrileEnhanced lipophilicityAgrochemicals

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